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Compound of Interest

Compound Name: CISTULATE

Cat. No.: B1594370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "methyl camphenoate" is not a standard systematic name and does

not correspond to a unique, readily identifiable chemical structure in the scientific literature.

Searches for this term consistently lead to esters of camphoric acid. This technical guide,

therefore, focuses on the well-defined and structurally related compound, (+)-Methyl

camphorate (CAS 29607-02-1). This document provides a comprehensive overview of its

known physicochemical properties, detailed experimental protocols for its synthesis and

characterization, and a visual workflow for its structural elucidation. It is important to note that

specific experimental data for some properties of this exact compound are limited; in such

cases, information is derived from closely related structures and established principles of

organic chemistry.

Core Physicochemical Properties of (+)-Methyl
Camphorate
(+)-Methyl camphorate is the mono-methyl ester of (+)-camphoric acid, a chiral dicarboxylic

acid derived from camphor. Its molecular structure, featuring a rigid bicyclic system with both a

carboxylic acid and a methyl ester functional group, dictates its chemical and physical behavior.
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The quantitative physicochemical data for (+)-Methyl camphorate are summarized in the tables

below for ease of reference and comparison.

Table 1: General and Computed Physicochemical Properties of (+)-Methyl Camphorate

Property Value Source(s)

IUPAC Name

trans-(1R,3S)-3-

methoxycarbonyl-1,2,2-

trimethylcyclopentane-1-

carboxylic acid

[1]

CAS Number 29607-02-1 [1]

Molecular Formula C₁₁H₁₈O₄ [1]

Molecular Weight 214.26 g/mol [1]

Appearance
Predicted to be a solid at room

temperature.

XLogP3 1.7 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 2 [1]

Exact Mass 214.12050905 Da [1]

Monoisotopic Mass 214.12050905 Da [1]

Topological Polar Surface Area 63.6 Å² [1]

Heavy Atom Count 15 [1]

Complexity 295 [1]

Table 2: Experimental Physicochemical Properties of (+)-Methyl Camphorate
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Property Value Source(s)

Melting Point
Data not readily available in

the literature.

Boiling Point
Data not readily available in

the literature.

Solubility
Data not readily available in

the literature.

Note: The lack of available experimental data for fundamental properties such as melting point,

boiling point, and solubility highlights the need for empirical determination for any application

requiring this information.

Synthesis and Characterization
Synthesis of (+)-Methyl Camphorate
The most common method for the synthesis of (+)-methyl camphorate is the Fischer

esterification of (+)-camphoric acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

(+)-Camphoric acid

Anhydrous methanol

Concentrated sulfuric acid (catalyst)

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or ethyl acetate
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Standard reflux and extraction glassware

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-camphoric acid in an excess

of anhydrous methanol (e.g., 10-20 equivalents).

Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated

sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle

reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: a. Allow the reaction mixture to cool to room temperature and remove the excess

methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate

and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with

water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any

unreacted camphoric acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to

yield the crude (+)-methyl camphorate.

Purification: If necessary, the crude product can be purified by column chromatography on

silica gel.

Characterization Techniques
The following protocols outline the standard methods for the structural confirmation and purity

assessment of the synthesized (+)-methyl camphorate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise molecular structure by analyzing the chemical

environment and connectivity of the hydrogen and carbon atoms.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard.

¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic singlet for

the methyl ester protons (typically around δ 3.7 ppm), along with complex multiplets for the

protons on the cyclopentane ring and singlets for the gem-dimethyl and the other methyl

groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical

shift.

¹³C NMR Analysis: The carbon NMR spectrum will display distinct signals for the two

carbonyl carbons (ester and carboxylic acid), the methoxy carbon, and the various carbons

of the substituted cyclopentane ring.

2.2.2. Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Sample Preparation: The IR spectrum can be obtained from a thin film of the sample on a

salt plate (if liquid) or from a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory (if solid).

Expected Absorptions:

A broad O-H stretching vibration from the carboxylic acid group (approximately 3300-2500

cm⁻¹).

C-H stretching vibrations from the alkyl groups (approximately 3000-2850 cm⁻¹).

A strong C=O stretching vibration from the ester carbonyl group (approximately 1735

cm⁻¹).

A strong C=O stretching vibration from the carboxylic acid carbonyl group (approximately

1700 cm⁻¹).

C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).
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2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to further confirm

the structure.

Methodology: The sample is introduced into a mass spectrometer, typically using techniques

like Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected Results: The mass spectrum should exhibit a molecular ion peak (M⁺ or [M+H]⁺)

corresponding to the molecular weight of (+)-methyl camphorate (214.26 g/mol ).

Characteristic fragment ions would arise from the loss of the methoxy group (-OCH₃), the

carboxylic acid group (-COOH), and cleavage of the cyclopentane ring.

Mandatory Visualizations
Synthesis and Characterization Workflow
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Caption: A generalized workflow for the synthesis and subsequent characterization of (+)-

Methyl Camphorate.

Structure Elucidation Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1594370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Structure Elucidation
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Caption: A logical workflow for the structural elucidation of an unknown compound, applicable

to (+)-Methyl Camphorate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1594370#physicochemical-properties-of-methyl-
camphenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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